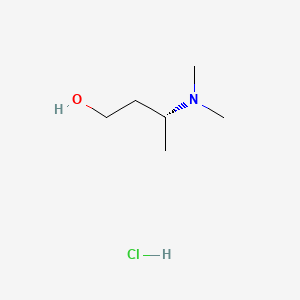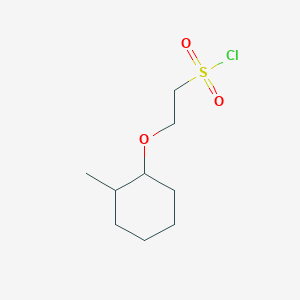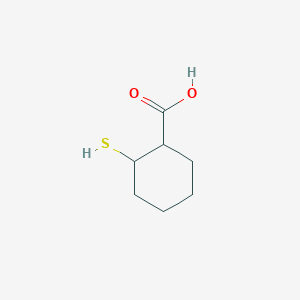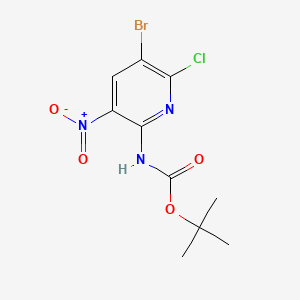amine dihydrochloride](/img/structure/B15302997.png)
[1-(1H-indazol-5-yl)propan-2-yl](methyl)amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-indazol-5-yl)propan-2-ylamine dihydrochloride: is a chemical compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-indazol-5-yl)propan-2-ylamine dihydrochloride typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and consecutive formation of C–N and N–N bonds.
Alkylation: The indazole derivative is then alkylated with a suitable alkylating agent to introduce the propan-2-yl group.
Amination: The resulting compound undergoes amination to introduce the methylamine group.
Formation of Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production of 1-(1H-indazol-5-yl)propan-2-ylamine dihydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reducing Agents: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution Reagents: Common reagents for substitution reactions include halogens, alkyl halides, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may yield various substituted products.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: The compound is used as an intermediate in the synthesis of various organic molecules.
Catalysis: It can act as a catalyst or catalyst precursor in certain chemical reactions.
Biology:
Biological Studies: The compound is used in biological studies to investigate its effects on various biological systems.
Enzyme Inhibition: It has potential as an enzyme inhibitor in biochemical assays.
Medicine:
Pharmaceutical Research: The compound is being investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Drug Development: It serves as a lead compound in the development of new pharmaceuticals.
Industry:
Material Science: The compound is used in the development of new materials with specific properties.
Chemical Manufacturing: It is used in the production of various chemicals and intermediates.
Mécanisme D'action
The mechanism of action of 1-(1H-indazol-5-yl)propan-2-ylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: It may bind to specific receptors on the cell surface, triggering a cascade of intracellular events.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to changes in cellular processes.
Signal Transduction Pathways: It may modulate signal transduction pathways, affecting various cellular functions.
Comparaison Avec Des Composés Similaires
- 1-(1H-indazol-5-yl)propan-2-ylamine dihydrochloride
- 1-(1H-indazol-5-yl)propan-2-ylamine dihydrochloride
- 1-(1H-indazol-5-yl)propan-2-ylamine dihydrochloride
Comparison:
- Structural Differences: The main difference between these compounds lies in the length and nature of the alkyl chain attached to the indazole ring.
- Chemical Properties: These structural differences can lead to variations in chemical properties such as solubility, stability, and reactivity.
- Biological Activity: The biological activity of these compounds may also differ, with each compound potentially exhibiting unique effects on biological systems.
Propriétés
Formule moléculaire |
C11H17Cl2N3 |
|---|---|
Poids moléculaire |
262.18 g/mol |
Nom IUPAC |
1-(1H-indazol-5-yl)-N-methylpropan-2-amine;dihydrochloride |
InChI |
InChI=1S/C11H15N3.2ClH/c1-8(12-2)5-9-3-4-11-10(6-9)7-13-14-11;;/h3-4,6-8,12H,5H2,1-2H3,(H,13,14);2*1H |
Clé InChI |
JMWIMASQGFXOGT-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC2=C(C=C1)NN=C2)NC.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


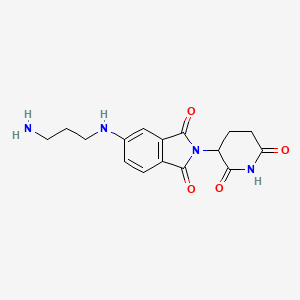
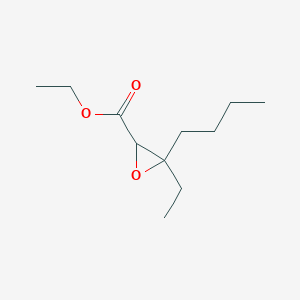
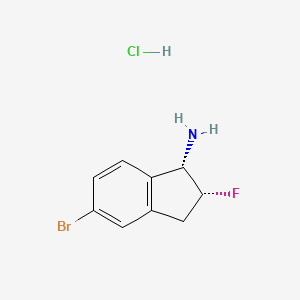
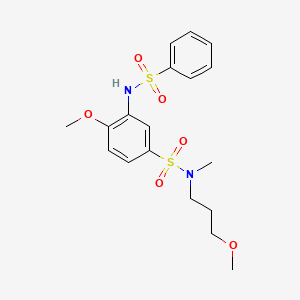
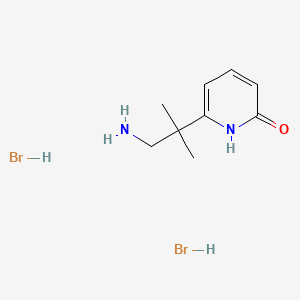
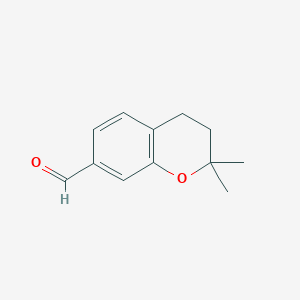
![1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine](/img/structure/B15302946.png)
![2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]acetic acid dihydrochloride](/img/structure/B15302953.png)
